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Compound of Interest

trans-4-(Dimethylamino)-3-
Compound Name:

piperidinol
CAS No.: 1308384-49-7
Cat. No.: B1651624

Get Quote

Executive Summary

trans-4-(Dimethylamino)-3-piperidinol is a privileged heterocyclic scaffold in modern
medicinal chemistry. It serves as the pharmacophoric anchor for the pyrrolo[2,3-d]pyrimidine
class of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz).

The critical value of this building block lies in its vicinal stereochemistry. The trans-relationship
between the C3-hydroxyl group and the C4-dimethylamino group dictates the vector of
hydrogen bonding within the ATP-binding pocket of kinase enzymes. While the molecule can
exist as a racemate, the (3R, 4R) enantiomer is predominantly required for high-affinity binding
in JAK3/JAK1 inhibitors.

This guide details the stereoselective synthesis, chiral resolution, and quality control of this
moiety, moving beyond basic literature to provide process-relevant insights.

Chemical Profile & Stereochemical Analysis
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The molecule contains two chiral centers at C3 and C4. The "trans" designation implies that the
substituents are on opposite sides of the piperidine ring plane. In the lowest-energy chair
conformation, both the bulky dimethylamino group and the hydroxyl group prefer the
diequatorial orientation to minimize 1,3-diaxial interactions.

Parameter Data

IUPAC Name trans-4-(dimethylamino)piperidin-3-ol

CAS (Racemate) 1027916-88-0

CAS ((3R,4R)-enantiomer) 477600-70-7

Molecular Formula C7H16N20

Molecular Weight 144.22 g/mol

pKa (Calculated) ~9.2 (Piperidine N), ~7.8 (Dimethylamino N)
Physical State Viscous oil (free base) or White solid (2HCI salt)
Solubility Highly soluble in H20, MeOH; Moderate in DCM

Synthetic Route: The Epoxide Ring-Opening
Strategy[3]

While reductive amination of 4-dimethylamino-3-piperidone is possible, it often yields
thermodynamic mixtures favoring the cis-isomer. The industry-standard approach for high
trans-selectivity utilizes the nucleophilic opening of an epoxide. This mechanism (

) inherently enforces anti-addition, guaranteeing the trans geometry.

Reaction Logic

e Precursor:N-Benzyl-1,2,3,6-tetrahydropyridine.
o Epoxidation: Oxidation of the alkene yields the epoxide (N-benzyl-3,4-epoxypiperidine).

» Ring Opening: Nucleophilic attack by dimethylamine (
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) occurs at the less hindered carbon (or dictated by electronic bias) in an anti-periplanar
fashion.

e Result: The incoming amine and the resulting oxygen anion are fixed in a trans relationship.

[1]
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Figure 1: Stereoselective synthesis via epoxide opening. The SN2 mechanism ensures the
trans-configuration.[1]

Detailed Protocol (Bench Scale)

Step 1: Epoxidation
e Reagents:N-Benzyl-1,2,3,6-tetrahydropyridine (1.0 eq), m-CPBA (1.1 eq), DCM (Solvent).

o Procedure: Cool the tetrahydropyridine solution to 0°C. Add m-CPBA portion-wise to control

exotherm. Stir at room temperature (RT) for 4 hours.

o Workup: Quench with saturated
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(to destroy peroxides) followed by
. Extract with DCM.

o Checkpoint:
NMR should show disappearance of alkene protons (
5.7-5.9 ppm) and appearance of epoxide protons (
3.1-3.3 ppm).

Step 2: Aminolysis (Ring Opening)

Reagents: Epoxide intermediate, 40% Dimethylamine in water (excess, ~5 eq).

e Procedure: Dissolve epoxide in MeOH/Water. Add dimethylamine solution. Heat in a sealed
pressure vessel at 60-80°C for 12 hours.

e Note: The high pressure is required to keep

in solution.

o Workup: Concentrate in vacuo to remove excess amine and MeOH. Extract into EtOAc at pH
10.

e Yield: Typically 75-85% over two steps.

Chiral Resolution: Isolating the (3R, 4R) Isomer

The epoxide route yields a racemictrans product (mixture of 3R,4R and 3S,4S). For drug
development (e.g., Tofacitinib), the (3R, 4R) isomer is required.[2][3]

Resolution Strategy

The standard industrial method involves Diastereomeric Salt Formation using a chiral acid.[4]
e Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

e Solvent System: MeOH/Acetone or EtOH/Water.[4]
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Resolution Workflow
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Figure 2: Classical resolution workflow to isolate the pharmacologically active (3R,4R)
enantiomer.

Experimental Protocol for Resolution

« Salt Formation: Dissolve 10g of racemic amino-alcohol in MeOH (50 mL). Add 1.0 eq of Di-p-
toluoyl-L-tartaric acid dissolved in MeOH.
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o Crystallization: Add Acetone (100 mL) slowly until turbidity is observed. Heat to reflux to
clear, then cool slowly to RT, then to 0°C.

« Filtration: Collect the white solid. This is usually the (3R,4R) salt (check specific rotation).
e Recrystallization: If Chiral HPLC purity is <98%, recrystallize from MeOH/Acetone.
e Free Basing: Suspend salt in water, adjust pH to >12 with NaOH, and extract with DCM.

Quality Control & Analytical Standards

Trustworthiness in synthesis requires rigorous validation.

Acceptance Criteria

Method Purpose .
(Typical)

Distinct doublets of doublets
1H NMR (D20 or CDCls) Structure Verification for C3-H and C4-H. Integration
of N-Me2 (6H) vs Benzyl (2H).

> 99.0% ee.[5] Column:
Chiralpak AD-H or OD-H.

Chiral HPLC Enantiomeric Excess (ee) )
Mobile Phase:
Hexane/IPA/DEA.
Comparison with literature
Specific Rotation [a]D Absolute Configuration value (e.g., positive rotation for
3R,4R in MeOH).
) < 0.5% (Hygroscopic nature of
Karl Fischer Water Content

the salt).

Note on NMR: The coupling constant (

) between H3 and H4 is diagnostic.

¢ trans-isomer (diequatorial):

(depending on ring flattening).
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e cis-isomer (axial-equatorial):

Health, Safety, and Handling (SHE)

o Corrosivity: The free base is a strong amine and can cause skin burns. The dihydrochloride
salt is an irritant.

e Sensitizer: Like many piperidine intermediates, it may act as a skin sensitizer.
o Storage: Hygroscopic. Store under nitrogen in a desiccator.

o Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless acylation
is intended).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: trans-4-(Dimethylamino)-3-piperidinol
as a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1651624/docs#technical-guide-trans-4-
dimethylamino-3-piperidinol-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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